

# Application Note: Tiron Assay for Quantifying Titanium in Geological Samples

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## Compound of Interest

Compound Name: *Disodium;3,5-disulfobenzene-1,2-diolate*

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## Introduction

Titanium (Ti) is the ninth most abundant element in the Earth's crust, found in various minerals and rock types.[1][2] Its quantification in geological samples is crucial for geochemical research, mineral exploration, and industrial applications. The Tiron (disodium-1,2-dihydroxybenzene-3,5-disulfonate) assay is a well-established and cost-effective spectrophotometric method for determining titanium concentrations. This method relies on the formation of a stable, yellow-colored complex between titanium (IV) and Tiron in a buffered solution. The intensity of the color, measured by a spectrophotometer, is directly proportional to the titanium concentration.

## Principle

The Tiron assay is based on a colorimetric reaction. Titanium (IV) ions react with Tiron in a slightly acidic to neutral solution (pH 4-9) to form a yellow-colored complex.[3] The optimal pH for this reaction is typically maintained using an ammonium acetate-acetic acid buffer. A key challenge in analyzing geological samples is the presence of interfering ions, most notably iron (Fe), which also forms a colored complex with Tiron. To mitigate this interference, a reducing agent, such as sodium dithionite (sodium hydrosulfite), is added to reduce Fe(III) to Fe(II), which does not react with Tiron.[4] The absorbance of the titanium-Tiron complex is then measured at its maximum absorbance wavelength ( $\lambda_{\text{max}}$ ), around 375-410 nm, to quantify the titanium concentration.

## Applicability

This method is applicable to a wide range of geological materials, including:

- Silicate rocks[3]
- Ores[5]
- Soils and sediments

The assay is particularly suitable for determining low to moderate concentrations of titanium. For samples with very high titanium content, appropriate dilution of the sample solution is necessary.[4]

## Experimental Protocols

### 1. Reagent Preparation

- Tiron Solution (5% w/v): Dissolve 5 g of Tiron (disodium-1,2-dihydroxybenzene-3,5-disulfonate) in deionized water and dilute to 100 mL. Store in a dark bottle.
- Buffer Solution (Ammonium Acetate-Acetic Acid): Dissolve 40 g of ammonium acetate in approximately 85 mL of deionized water. Add 15 mL of glacial acetic acid and dilute to 100 mL with deionized water.[4]
- Sodium Dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ ): Use as a solid powder (reagent grade).
- Potassium Pyrosulfate ( $\text{K}_2\text{S}_2\text{O}_7$ ) or Potassium Bisulfate ( $\text{KHSO}_4$ ): Use as a solid flux for sample fusion.
- Standard Titanium Stock Solution (1000 ppm): A certified standard solution is recommended. Alternatively, it can be prepared by dissolving a precisely weighed amount of pure titanium metal or titanium dioxide in a suitable acid mixture.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.

### 2. Sample Preparation: Fusion Method

Geological samples require a digestion step to bring the titanium into solution. Fusion with potassium pyrosulfate or bisulfate is a common and effective method.

- **Sample Pulverization:** Grind the geological sample to a fine powder (typically <200 mesh).
- **Weighing:** Accurately weigh approximately 0.1-0.5 g of the powdered sample into a porcelain or platinum crucible.
- **Fusion:** Add about 2-5 g of potassium pyrosulfate or potassium bisulfate to the crucible.[\[4\]](#)[\[6\]](#)
- **Heating:** Gently heat the crucible over a burner, gradually increasing the temperature until the flux melts and the sample is completely decomposed. Swirl the crucible occasionally to ensure thorough mixing. The fusion should be continued until a clear, quiescent melt is obtained.
- **Cooling and Dissolution:** Allow the crucible to cool to room temperature. Place the crucible in a beaker containing about 50 mL of the buffer solution and gently heat to dissolve the fused cake.[\[4\]](#)
- **Filtration and Dilution:** Once the melt is dissolved, transfer the solution to a volumetric flask of appropriate volume (e.g., 100 mL), filter if necessary to remove any residue, and dilute to the mark with deionized water.

### 3. Colorimetric Determination

- **Aliquoting:** Pipette a suitable aliquot of the prepared sample solution into a 50 mL volumetric flask.
- **Reagent Addition:** Add 5 mL of the 5% Tiron solution and 5 mL of the buffer solution to the flask. Swirl to mix.
- **Iron Reduction:** Add a small amount (a few milligrams, or the tip of a spatula) of solid sodium dithionite and mix until the purple color of the iron-Tiron complex disappears.[\[4\]](#)
- **Dilution:** Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.

- **Measurement:** Allow the solution to stand for a few minutes for the color to stabilize. Measure the absorbance of the solution at the predetermined  $\lambda_{\text{max}}$  (around 375-410 nm) using a spectrophotometer. Use a reagent blank (containing all reagents except the sample) to zero the instrument.

#### 4. Calibration and Calculation

- **Calibration Curve:** Prepare a series of standard solutions with known titanium concentrations and follow the same color development procedure as for the samples.
- **Plotting:** Plot a graph of absorbance versus titanium concentration for the standard solutions.
- **Quantification:** Determine the concentration of titanium in the sample solutions from the calibration curve.
- **Final Calculation:** Calculate the percentage of titanium dioxide ( $\text{TiO}_2$ ) in the original geological sample using the following formula:

$$\% \text{TiO}_2 = (C \times V \times D \times 1.668) / (W \times 10000)$$

Where:

- C = Concentration of Ti in the measured solution (ppm or  $\mu\text{g/mL}$ ) from the calibration curve
- V = Final volume of the sample solution (mL)
- D = Dilution factor (if any)
- 1.668 = Stoichiometric conversion factor from Ti to  $\text{TiO}_2$
- W = Weight of the sample taken (g)

## Data Presentation

The following table provides typical  $\text{TiO}_2$  concentrations found in various standard geological reference materials and rock types. Note that the Tiron method, when properly calibrated and interferences are corrected for, can yield results comparable to other analytical techniques.

Geological Sample Type	Typical TiO <sub>2</sub> Concentration (%)
Basalt	1.0 - 4.0
Granite	0.1 - 1.0
Andesite	0.5 - 1.5
Shale	0.5 - 1.0
Sandstone	0.1 - 0.5
Ilmenite Ore	35 - 60
Rutile Ore	>90

Source: Data compiled from various geological resources and publications.[2]

## Visualizations



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Figure 1. Experimental workflow for the Tiron assay.

### Interferences and Mitigation

- Iron (Fe<sup>3+</sup>): This is the most significant interference as it forms a purple complex with Tiron. It is effectively removed by reduction to Fe<sup>2+</sup> with sodium dithionite.[4]

- Vanadium ( $V^{5+}$ ) and Molybdenum ( $Mo^{6+}$ ): These can also form colored complexes with Tiron. Their interference is generally minimal in most geological samples due to their low concentrations. If high concentrations are expected, alternative methods or specific masking agents may be required.
- Fluoride ( $F^{-}$ ): High concentrations of fluoride can bleach the titanium-Tiron complex, leading to lower results. The fusion step with pyrosulfate helps to expel most of the fluoride.

### Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Perform the fusion step in a well-ventilated fume hood as sulfur oxides may be released.
- Handle acids and other chemicals with care, following standard laboratory safety procedures.
- Sodium dithionite can be unstable and should be handled with care, away from moisture and heat.

### Alternative Methods

For a more sensitive determination of titanium, 2,3-dihydroxynaphthalene can be used as a chromogenic agent, which forms a more intensely colored complex with titanium.[3] For high-throughput analysis or very low detection limits, instrumental techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are recommended.

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